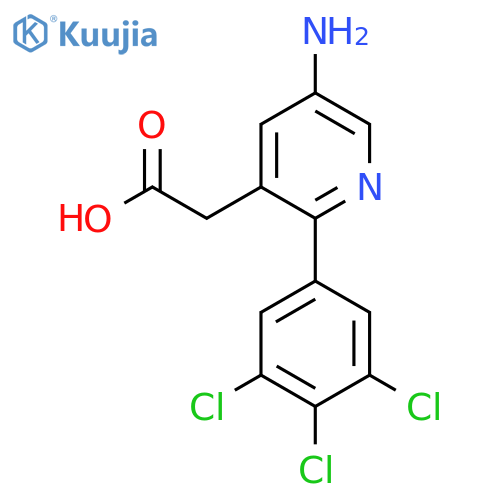Cas no 1361471-57-9 (5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid)

1361471-57-9 structure
商品名:5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid
CAS番号:1361471-57-9
MF:C13H9Cl3N2O2
メガワット:331.581760168076
CID:4968524
5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
-
- 5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid
-
- インチ: 1S/C13H9Cl3N2O2/c14-9-2-7(3-10(15)12(9)16)13-6(4-11(19)20)1-8(17)5-18-13/h1-3,5H,4,17H2,(H,19,20)
- InChIKey: IOEHOAVJBLVRBY-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(C=1)C1C(=CC(=CN=1)N)CC(=O)O)Cl)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 347
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 76.2
5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013029118-250mg |
5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid |
1361471-57-9 | 97% | 250mg |
494.40 USD | 2021-06-22 | |
| Alichem | A013029118-500mg |
5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid |
1361471-57-9 | 97% | 500mg |
855.75 USD | 2021-06-22 | |
| Alichem | A013029118-1g |
5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid |
1361471-57-9 | 97% | 1g |
1,564.50 USD | 2021-06-22 |
5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid 関連文献
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
1361471-57-9 (5-Amino-2-(3,4,5-trichlorophenyl)pyridine-3-acetic acid) 関連製品
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
